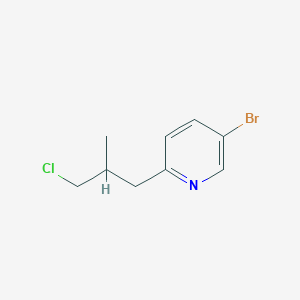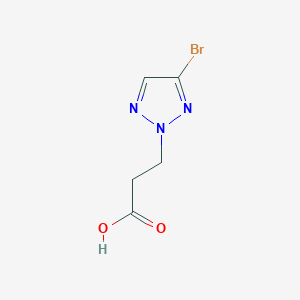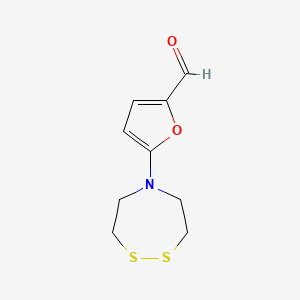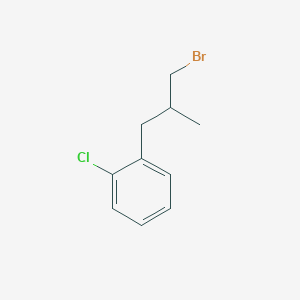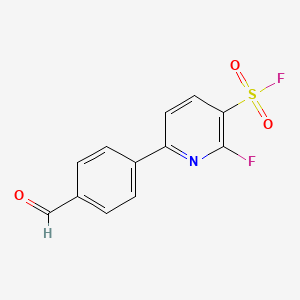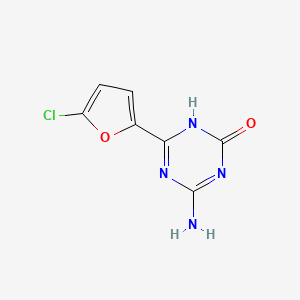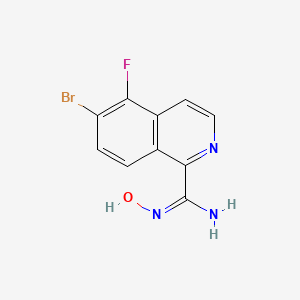
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a cyclopropane ring, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide typically involves the reaction of 4-aminocyclohexylamine with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Aminocyclohexyl)-ethyl acetate
- N-Methylphenylalanyl-N-[(trans-4-aminocyclohexyl)methyl]-L-prolinamide
- 4-[5-(Trans-4-Aminocyclohexylamino)-3-Isopropylpyrazolo[1,5-a]Pyrimidin-7-Ylamino]-N,N-Dimethylbenzenesulfonamide
Uniqueness
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclohexyl ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(6-7-11)10(14)13-9-4-2-8(12)3-5-9/h8-9H,2-7,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
IJJRCJFNDVTINS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(=O)NC2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



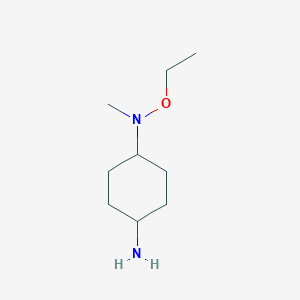

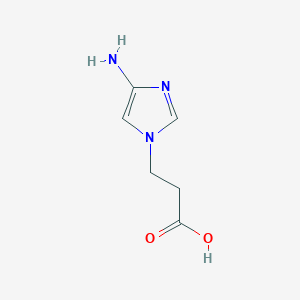
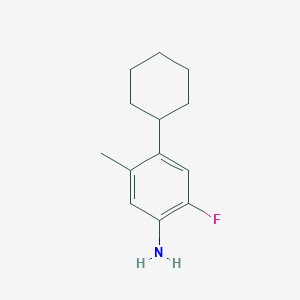

![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
